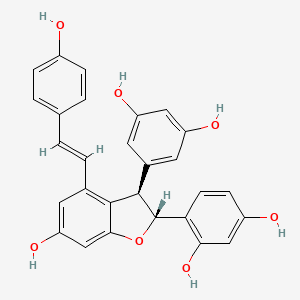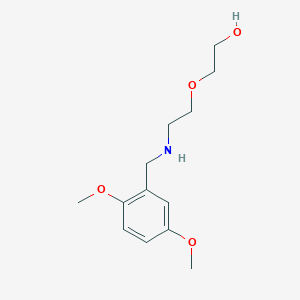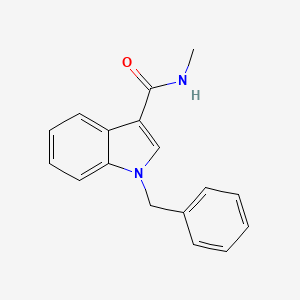
1-benzyl-N-methyl-1H-indole-3-carboxamide
Übersicht
Beschreibung
1-Benzyl-N-methyl-1H-indole-3-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a benzyl group, a methyl group, and a carboxamide group attached to the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Wirkmechanismus
Target of Action
1-Benzyl-N-methyl-1H-indole-3-carboxamide, a derivative of indole, is known to have a broad spectrum of biological activities Indole derivatives are known to bind with high affinity to multiple receptors , and they have been used in the preparation of inhibitors of the C-terminal domain of RNA polymerase II and Bcl-2 family of proteins .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, they can inhibit the activity of certain proteins, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The rapid synthesis of indole derivatives suggests that they may have favorable pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
The synthesis of indole derivatives is known to be operationally straightforward and generally high yielding , suggesting that these compounds may be stable under a variety of conditions.
Biochemische Analyse
Biochemical Properties
1-benzyl-N-methyl-1H-indole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, such as cannabinoid receptors CB1 and CB2 . These interactions can modulate various signaling pathways and biochemical processes, contributing to the compound’s biological effects.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to alterations in cellular processes and functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cannabinoid receptors CB1 and CB2, modulating their activity and downstream signaling pathways . Additionally, indole derivatives can inhibit or activate specific enzymes, leading to alterations in biochemical reactions and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo models. Indole derivatives are generally stable under standard laboratory conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects and dose-response relationships have been observed in studies involving indole derivatives, highlighting the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Indole derivatives are known to undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s biological activity and therapeutic potential. Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Indole derivatives have been shown to interact with various transporters, facilitating their movement across cellular membranes and distribution within tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Indole derivatives have been reported to localize in the nucleus, mitochondria, and other subcellular structures, where they exert their biochemical effects . The precise localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
The synthesis of 1-benzyl-N-methyl-1H-indole-3-carboxamide typically involves several steps:
Methylation of Indole: The indole nucleus is first methylated to form 1-methylindole.
Benzylation: The methylated indole is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
1-Benzyl-N-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-N-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. It serves as a lead compound in drug discovery and development.
Medicine: Indole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases and disorders.
Industry: The compound finds applications in the development of new materials, agrochemicals, and pharmaceuticals
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-N-methyl-1H-indole-3-carboxamide can be compared with other similar indole derivatives, such as:
1-Methyl-1H-indole-3-carboxamide: Lacks the benzyl group, resulting in different biological activities and properties.
1-Benzyl-1H-indole-3-carboxamide: Lacks the methyl group, which can affect its reactivity and interaction with biological targets.
1-Benzyl-N-methyl-1H-indole-2-carboxamide: The carboxamide group is positioned differently, leading to variations in chemical and biological behavior .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
1-benzyl-N-methylindole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-18-17(20)15-12-19(11-13-7-3-2-4-8-13)16-10-6-5-9-14(15)16/h2-10,12H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQIZUQJGACHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-7-bromo-4-chloro-1-ethyl-N-hydroxy-1H-imidazo[4,5-c]pyridine-2-carbimidoyl cyanide](/img/structure/B3038263.png)
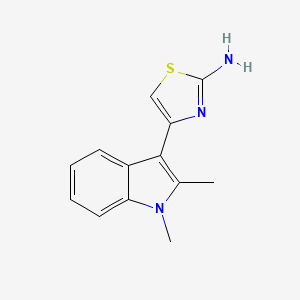

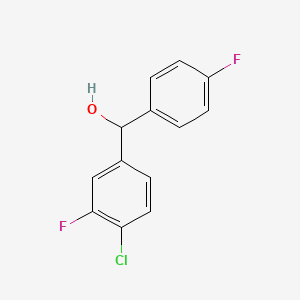
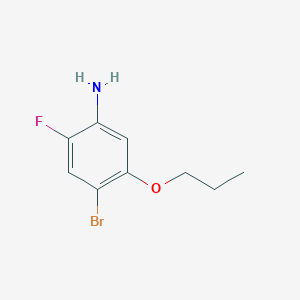
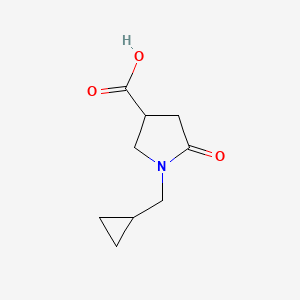


![9-(2,6-dimethylphenyl)-4-methylsulfanyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B3038276.png)

